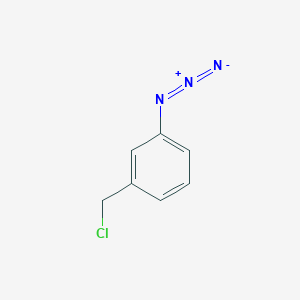

1-Azido-3-(chloromethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-azido-3-(chloromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-6-2-1-3-7(4-6)10-11-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKGMXNGHRHHAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120692-80-0 | |

| Record name | 1-azido-3-(chloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Azido 3 Chloromethyl Benzene

Precursor Synthesis and Functionalization Pathways

The construction of the target molecule relies on the preparation of key aromatic precursors that are subsequently functionalized. The two principal strategies involve either introducing the azido (B1232118) group onto a chloromethyl-substituted benzene (B151609) ring or, conversely, performing a chloromethylation reaction on an azido-substituted precursor.

A critical precursor for one of the most direct synthetic routes is 3-(chloromethyl)aniline (B1612129). The synthesis of this intermediate can be achieved from commercially available starting materials. One common industrial method involves the reduction of a corresponding nitro compound. For instance, 3-chloroaniline (B41212) is widely prepared via the hydrogenation of m-chloronitrobenzene, often using precious metal catalysts. The yield for this type of reduction is typically high, around 98%. Similarly, substituted anilines can be prepared by the reduction of nitrotoluenes; for example, 3-chloro-2-methylaniline (B42847) is synthesized from 6-chloro-2-nitrotoluene. google.com

Another viable pathway begins with an alcohol precursor, such as 3-azidobenzyl alcohol. This intermediate can be synthesized from the corresponding amino alcohol. The conversion of alcohols to azides can be accomplished through various methods, including a variation of the Mitsunobu reaction using hydrazoic acid or diphenylphosphoryl azide (B81097) (DPPA). wikipedia.orgchemrevlett.com A one-pot synthesis from an alcohol can also be achieved using a combination of triphenylphosphine (B44618), iodine, and sodium azide. ias.ac.inresearchgate.net

The table below summarizes common methods for preparing key amine and alcohol precursors.

| Precursor | Starting Material | Reagents | Typical Yield | Reference |

| 3-Chloroaniline | m-Chloronitrobenzene | H₂, Noble Metal Catalyst | ~98% | |

| 3-Chloro-2-methylaniline | 6-Chloro-2-nitrotoluene | Polysulfide, Ammonium (B1175870) Salt | High | google.com |

| Benzyl (B1604629) Azide | Benzyl Alcohol | NaN₃, PPh₃, I₂, Imidazole | Good to Excellent | researchgate.net |

| β-Azido alcohols | Alkenes | TMSN₃, MnBr₂, O₂ | Moderate to Quantitative | chemrevlett.com |

The introduction of the chloromethyl (-CH₂Cl) group is a pivotal step that can be performed at different stages of the synthesis.

If the synthetic strategy starts with an azido-substituted precursor like 3-azidotoluene, the chloromethyl group can be introduced via a free-radical chlorination of the methyl group. This reaction is typically initiated by UV light. This is analogous to the industrial production of benzyl chloride from toluene (B28343) and chlorine gas. wikipedia.org

Alternatively, if the pathway proceeds through an alcohol intermediate such as 3-azidobenzyl alcohol, the hydroxyl group can be converted to a chloride. This transformation is commonly achieved using chlorinating agents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid. nih.govgoogle.comsciencemadness.org The reaction with thionyl chloride is often favored due to the clean formation of gaseous byproducts (SO₂ and HCl).

A third method is the Blanc chloromethylation of a benzene derivative, such as azidobenzene, using formaldehyde (B43269) and hydrogen chloride. However, this method can present challenges with regioselectivity, potentially leading to a mixture of ortho, meta, and para isomers.

The introduction of the azido (-N₃) group is a defining step in the synthesis. The most prevalent and reliable method for creating an aryl azide is through the diazotization of a primary aromatic amine, followed by treatment with an azide salt.

In the context of synthesizing 1-Azido-3-(chloromethyl)benzene, the precursor 3-(chloromethyl)aniline would be subjected to this two-step sequence. The amine is first treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is generally unstable and is immediately reacted with sodium azide (NaN₃) to displace the diazonium group (N₂⁺) and yield the aryl azide. researchgate.net The extrusion of highly stable nitrogen gas (N₂) drives this reaction to completion. wikipedia.org

Selectivity is paramount, as the azide ion is a potent nucleophile. masterorganicchemistry.com Performing the reaction on a substrate like 3-(chloromethyl)aniline requires careful temperature control to prevent unwanted side reactions, including nucleophilic substitution at the benzylic carbon of the chloromethyl group.

Other azidation methods include copper-catalyzed C-H azidation of anilines, which can offer direct and regioselective functionalization under mild conditions, sometimes even in water. mdpi.com

Optimized Reaction Conditions and Yield Enhancements

To maximize the yield and purity of this compound, careful optimization of reaction parameters such as solvent, temperature, and pressure is essential.

The choice of solvent significantly impacts the efficiency of the synthetic steps, particularly the azidation reaction.

For nucleophilic substitution reactions involving sodium azide, such as the conversion of a benzyl halide to a benzyl azide, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed. nih.govyoutube.com These solvents effectively solvate the cation (Na⁺) while leaving the azide anion relatively free and highly nucleophilic. masterorganicchemistry.com The use of a DMSO solution of sodium azide can also enhance safety. ias.ac.in In some protocols, water is used as a co-solvent with DMF, which can facilitate the dissolution of sodium azide. youtube.com

It is crucial to avoid certain halogenated solvents, such as methylene (B1212753) chloride, when working with nucleophilic azides like sodium azide. The azide anion can displace the halogens, potentially forming highly unstable and explosive low-molecular-weight azides. nih.govyoutube.com

For copper-catalyzed azidation reactions, water has been shown to be an effective solvent, offering a greener and milder alternative. mdpi.com

The table below details the impact of different solvents on azidation reactions.

| Reaction Type | Recommended Solvents | Solvents to Avoid | Rationale / Notes | Reference |

| Nucleophilic Substitution (Sₙ2) with NaN₃ | DMF, DMSO | Halogenated Solvents (e.g., CH₂Cl₂) | Polar aprotic solvents enhance azide nucleophilicity. Halogenated solvents can form explosive byproducts. | nih.govyoutube.com |

| Cu-catalyzed C-H Azidation | Water | - | Mild conditions, environmentally benign. | mdpi.com |

| Alcohol to Azide Conversion | DMSO | - | The use of a NaN₃ solution in DMSO is a safe and effective protocol. | ias.ac.in |

Temperature control is a critical factor throughout the synthesis, influencing reaction rates, selectivity, and the stability of intermediates.

Diazotization: The formation of the diazonium salt from the precursor amine is highly exothermic and must be conducted at low temperatures, typically between 0 °C and 5 °C. Higher temperatures can lead to the decomposition of the diazonium salt and the formation of phenol (B47542) byproducts.

Chlorination: The chlorination of a methyl group is often performed at elevated temperatures, while the conversion of an alcohol to a chloride using thionyl chloride may also require heating. google.comprepchem.com For instance, the synthesis of 2-chloromethyl-6-trifluoromethyl anilinium hydrochloride involves heating to 60 °C. prepchem.com

Azide Substitution: Nucleophilic substitution reactions with sodium azide are often heated to increase the reaction rate. A synthesis of benzyl azide from benzyl chloride involved warming the reaction mixture to around 100-130 °C. youtube.com

Pressure is generally not a primary variable in the laboratory-scale synthesis of this compound, with most reactions being carried out at atmospheric pressure.

Catalyst Systems in Azidation and Chloromethylation

The introduction of the azide and chloromethyl functionalities onto the benzene ring is typically facilitated by specific catalyst systems. The choice of catalyst is crucial and depends on the chosen synthetic route.

For the azidation of 3-chloromethylbenzyl chloride or bromide, the reaction is a nucleophilic substitution. While this reaction can proceed without a catalyst, particularly in polar aprotic solvents like DMSO, phase-transfer catalysts (PTCs) are often employed to enhance the reaction rate and yield, especially in biphasic systems. orientjchem.orgresearchgate.netijirset.com These catalysts facilitate the transfer of the azide anion from an aqueous or solid phase to the organic phase containing the benzyl halide. ijirset.com Common PTCs include quaternary ammonium salts (e.g., benzyltriethylammonium chloride) and poly(ethylene glycol) (PEG) based catalysts. researchgate.netresearchgate.net For instance, a PEG-dicationic ionic liquid-based MnCl₄²⁻ has been reported as an effective phase transfer catalyst for the nucleophilic substitution of benzyl halides with sodium azide in water. researchgate.net

| Catalyst Type | Specific Examples | Reaction | Key Features |

| Phase-Transfer Catalysts (PTC) | Quaternary ammonium salts (e.g., benzyltriethylammonium chloride), PEG-800, PEG-DIL-based MnCl₄²⁻ | Azidation of benzyl halides | Enhances reaction rates in biphasic systems, enables use of aqueous media. ijirset.comresearchgate.netresearchgate.net |

| Lewis Acids | ZnCl₂, FeCl₃, AlCl₃, SnCl₄, TiCl₄ | Chloromethylation of aromatic rings | Activates the chloromethylating agent, essential for deactivated rings. google.comgoogle.commasterorganicchemistry.com |

| Protic Acids | H₂SO₄, HCl, ClSO₃H | Chloromethylation of aromatic rings | Often used in conjunction with other catalysts, especially for deactivated substrates. google.com |

| Bismuth(III) Salts | Bi(OTf)₃ | Azidation of benzyl alcohols | Catalyzes direct azidation under mild conditions. organic-chemistry.org |

For the chloromethylation of azidobenzene, the azido group is a deactivating group for electrophilic aromatic substitution, making this reaction more challenging than for activated benzenes. The classic Blanc chloromethylation conditions, which utilize formaldehyde and hydrogen chloride, typically require a strong Lewis acid catalyst to proceed effectively. google.com Commonly used catalysts include zinc chloride (ZnCl₂), ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and stannic chloride (SnCl₄). google.comgoogle.commasterorganicchemistry.com The choice of catalyst and reaction conditions must be carefully optimized to achieve good selectivity for the desired meta-substituted product and to minimize the formation of byproducts, such as diarylmethane derivatives. orientjchem.org For deactivated aromatic compounds, the use of strong protic acids like sulfuric acid or chlorosulfonic acid in conjunction with the chloromethylating agent is also a known strategy. google.com

Novel Synthetic Routes and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This has led to the exploration of microwave-assisted synthesis, flow chemistry, and solvent-free protocols for reactions like azidation.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govorganic-chemistry.orgacs.org The microwave-assisted nucleophilic substitution of benzyl halides with sodium azide is a well-documented process. organic-chemistry.org This method can often be performed in greener solvents like water, eliminating the need for volatile organic solvents and phase-transfer catalysts. organic-chemistry.orgacs.org For example, the microwave-promoted synthesis of various benzyl azides from the corresponding halides in an aqueous medium has been shown to be a practical, rapid, and efficient approach that tolerates a variety of functional groups. organic-chemistry.orgacs.org One-pot, three-component reactions under microwave irradiation, where an organic azide is generated in situ from the corresponding halide and subsequently undergoes a cycloaddition reaction, have also been successfully developed, highlighting the potential for streamlined syntheses. growingscience.com

| Synthetic Approach | Reactants | Conditions | Advantages |

| Microwave-Assisted Synthesis | Benzyl halide, Sodium azide | Aqueous medium, no PTC | Rapid, high yields, green solvent, tolerates functional groups. organic-chemistry.orgacs.org |

| Flow Chemistry | Alkyl/Aryl halide, Azide source (e.g., resin) | Continuous flow reactor | Enhanced safety, precise control, scalability, potential for multistep synthesis. rsc.orgcam.ac.ukdurham.ac.uk |

| Solvent-Free Protocol | Reactants (e.g., for CuAAC) | Mechanochemical activation (ball milling) | Eco-friendly, high yields, simple work-up. nih.gov |

Flow chemistry offers several advantages for the synthesis of potentially hazardous compounds like organic azides, including enhanced safety due to the small reaction volumes, precise control over reaction parameters (temperature, pressure, and residence time), and ease of scalability. rsc.orgcam.ac.ukdurham.ac.uk The synthesis of both alkyl and aryl azides in continuous flow systems has been successfully demonstrated. rsc.orgdurham.ac.ukrsc.org These processes often utilize packed-bed reactors containing a solid-supported reagent, such as an azide-functionalized ion-exchange resin. cam.ac.uk This approach allows for the generation of a clean stream of the azide product, which can be used directly in subsequent reaction steps without the need for isolation, a key advantage for multistep syntheses. rsc.orgdurham.ac.uk The development of monolithic reactors further enhances the efficiency of these flow processes. cam.ac.uk

The development of solvent-free reaction conditions is a primary goal of green chemistry. Mechanochemical methods, such as ball milling, have been successfully applied to organic reactions, including the synthesis of triazoles from azides and alkynes (a common subsequent reaction for azides). nih.gov While the direct solvent-free synthesis of this compound is not extensively documented, the principles of mechanochemistry could potentially be applied to the nucleophilic substitution of 3-chloromethylbenzyl chloride with solid sodium azide. The use of water as a solvent, as seen in some microwave-assisted syntheses, is another sustainable approach that significantly reduces the environmental impact of the synthesis. organic-chemistry.orgacs.org

Purification Techniques for Synthetic Intermediates

The purity of the final product, this compound, is highly dependent on the purity of its synthetic intermediates. Common purification techniques include extraction and column chromatography.

Following the synthesis of a benzyl azide via nucleophilic substitution, a typical work-up involves an aqueous extraction to remove the inorganic salt byproduct (e.g., sodium chloride or sodium bromide) and any water-soluble solvents like DMF or DMSO. chemicalbook.comrsc.orgyoutube.com The organic product is extracted into an immiscible organic solvent such as diethyl ether or dichloromethane. chemicalbook.comrsc.orgyoutube.com The combined organic layers are then washed with water and brine, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure. chemicalbook.comrsc.org

For higher purity, especially for analytical purposes or subsequent sensitive reactions, column chromatography on silica (B1680970) gel is often employed. rsc.orgrsc.org A non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate, is typically used to isolate the benzyl azide from any remaining starting material or non-polar byproducts. rsc.org In some cases, distillation can be used for the purification of benzyl azides, although caution must be exercised due to their potential thermal instability. researchgate.net

Chemical Reactivity and Transformational Pathways of 1 Azido 3 Chloromethyl Benzene

Reactivity of the Azido (B1232118) Group (N₃)

The azide (B81097) functional group is a cornerstone of modern synthetic chemistry, acting as a versatile 1,3-dipole. Its reactivity is central to the construction of nitrogen-containing heterocycles, most notably 1,2,3-triazoles, through various cycloaddition strategies.

The most prominent reactions involving the azido group are [3+2] cycloadditions, where it reacts with a two-atom "dipolarophile" to form a five-membered ring. wikipedia.orgorganic-chemistry.org This class of reactions, particularly its catalyzed and strain-promoted variants, forms the basis of "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and operational simplicity. organic-chemistry.orgwikipedia.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively produces 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govrsc.org This reaction represents a significant advancement over the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org The CuAAC reaction proceeds at an accelerated rate, often by a factor of 10⁷ to 10⁸, under mild, often aqueous, conditions, and tolerates a wide variety of functional groups. organic-chemistry.orgbeilstein-journals.org

The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate. acs.org This intermediate then coordinates with the azide, such as 1-azido-3-(chloromethyl)benzene, leading to a six-membered copper-containing metallocycle that rearranges to form the triazole product, regenerating the catalyst. acs.org The reliability and specificity of CuAAC have established it as a premier click reaction, widely used in drug discovery, bioconjugation, and materials science. rsc.orgsigmaaldrich.combeilstein-journals.org

Table 1: Representative CuAAC Reactions with this compound This table illustrates the expected products from the reaction of this compound with various terminal alkynes under typical CuAAC conditions (e.g., Cu(I) source like CuSO₄/Sodium Ascorbate).

| Alkyne Reactant | Expected 1,2,3-Triazole Product |

| Phenylacetylene | 1-(3-(Chloromethyl)benzyl)-4-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | (1-(3-(Chloromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methanol |

| 1-Hexyne | 1-(3-(Chloromethyl)benzyl)-4-butyl-1H-1,2,3-triazole |

| Ethynyltrimethylsilane | 1-(3-(Chloromethyl)benzyl)-4-(trimethylsilyl)-1H-1,2,3-triazole |

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful alternative to CuAAC that proceeds without the need for a metal catalyst. magtech.com.cnd-nb.info The driving force for this reaction is the significant ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative. nih.gov When an azide like this compound is mixed with a strained alkyne, they undergo a spontaneous [3+2] cycloaddition to form a stable triazole. nih.gov

This reaction is highly valued in fields like chemical biology because it avoids the cellular toxicity associated with copper catalysts. nih.gov The reaction rate can be tuned by modifying the structure of the cycloalkyne; for instance, the introduction of electron-withdrawing fluorine atoms or fused benzene (B151609) rings can significantly increase reactivity. magtech.com.cnnih.gov The reaction mechanism is a concerted 1,3-dipolar cycloaddition, where the high energy of the strained alkyne lowers the activation barrier for the cycloaddition. nih.gov

Table 2: Representative Strained Alkynes for SPAAC with this compound This table shows common strained alkynes used in SPAAC and the general structure of the resulting triazole adduct.

| Strained Alkyne | Features |

| Bicyclononyne (BCN) | Stable and exhibits good reactivity. researchgate.net |

| Dibenzocyclooctyne (DIBO) | Fused aromatic rings enhance strain and reactivity. nih.gov |

| Dihydrodibenzocyclooctyne (DIBAC) | An aza-dibenzocyclooctyne derivative with favorable reaction kinetics. d-nb.info |

Beyond the widely used CuAAC and SPAAC reactions, the azido group of this compound can participate in other [3+2] cycloadditions.

Thermal Huisgen Cycloaddition: This is the original, uncatalyzed reaction between an azide and an alkyne. wikipedia.org It typically requires elevated temperatures and, with unsymmetrical internal or terminal alkynes, often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. organic-chemistry.orgnih.gov

Ruthenium-Catalyzed Alkyne-Azide Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, selectively catalyze the reaction between azides and terminal alkynes to yield the opposite 1,5-disubstituted regioisomer. nih.govnih.gov This provides a complementary method for accessing triazole isomers not available through copper catalysis.

Reactions with other Dipolarophiles: Azides can react with dipolarophiles other than alkynes. For instance, cycloaddition with electron-deficient alkenes (e.g., those bearing nitro or ester groups) can produce triazolines, which may be unstable and undergo subsequent reactions like elimination to form an aromatized triazole. nih.gov Reactions with nitriles are also possible, leading to the formation of tetrazoles.

The azido group is readily reduced to a primary amine, providing a key pathway to a different class of compounds. This transformation makes this compound a synthetic equivalent of 3-(chloromethyl)aniline (B1612129). Common and effective methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (H₂/Pd-C) catalyst is a clean and efficient method.

Staudinger Reaction: This involves treatment with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate, which is then hydrolyzed with water to yield the amine and triphenylphosphine oxide.

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also effect the reduction.

The resulting primary amine, 3-(chloromethyl)aniline, is a versatile intermediate. The amino group can undergo a wide range of derivatization reactions, including acylation, alkylation, sulfonylation, and formation of ureas or thioureas. It can also be used in diazotization reactions to form a diazonium salt, which is a gateway to many other functional groups on the aromatic ring. bohrium.com

Aryl azides, including this compound, are energetic compounds that can be sensitive to thermal and photochemical conditions. nih.gov Upon heating or exposure to UV light, they can decompose with the loss of dinitrogen gas (N₂) to form a highly reactive nitrene intermediate.

This decomposition can be a significant competing pathway in reactions that require high temperatures, such as the thermal Huisgen cycloaddition. The resulting nitrene is electron-deficient and can undergo various subsequent reactions, including C-H insertion or ring expansion, potentially leading to a complex mixture of byproducts. The stability of aryl azides is influenced by the electronic nature of the substituents on the ring. The presence of the chloromethyl group, a weakly deactivating group, is not expected to dramatically alter the inherent thermal lability of the phenyl azide core. Therefore, reactions involving this compound are preferentially carried out under mild conditions, and prolonged storage is often recommended at reduced temperatures to prevent decomposition. sigmaaldrich.com

Cycloaddition Reactions (e.g., Click Chemistry)

Chemo- and Regioselectivity in Bifunctional Transformations

The presence of two distinct reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. The azide group typically undergoes nucleophilic attack at the terminal nitrogen or participates in cycloaddition reactions, while the chloromethyl group is susceptible to nucleophilic substitution (SN2) reactions.

Research on the closely related 3-azido-5-(azidomethyl)benzene derivatives has demonstrated that the functional groups can be transformed selectively without affecting each other. researchgate.net For instance, the benzylic position can undergo transformations while the azide group remains intact. This selectivity is crucial for the stepwise elaboration of the molecule.

| Reagent/Condition | Reactive Site | Transformation | Selectivity Principle |

|---|---|---|---|

| Nucleophile (e.g., CN⁻, RS⁻) | -CH₂Cl | SN2 substitution | The chloromethyl group is a good electrophile for SN2 reactions, while the azide is generally unreactive towards these nucleophiles under standard conditions. |

| Alkyne + Cu(I) catalyst | -N₃ | Huisgen 1,3-dipolar cycloaddition (Click Chemistry) | The azide group specifically participates in copper-catalyzed azide-alkyne cycloaddition, a highly chemoselective reaction. organic-chemistry.org |

| Phosphine (e.g., PPh₃) | -N₃ | Staudinger reaction | The azide reacts selectively with phosphines to form an aza-ylide, which can be hydrolyzed to an amine or used in aza-Wittig reactions. rsc.org |

Tandem and Cascade Reactions Involving Both Functional Groups

The dual functionality of this compound opens up possibilities for tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These reactions offer a highly efficient route to complex heterocyclic structures.

A plausible and powerful tandem sequence is the Staudinger/intramolecular aza-Wittig reaction . In this sequence, the azide group first reacts with a phosphine (e.g., triphenylphosphine) to form an aza-ylide (the Staudinger reaction). This intermediate can then react with an electrophile. If an appropriate electrophilic center is present within the same molecule, an intramolecular aza-Wittig reaction can occur to form a cyclic imine. For a derivative of this compound, if the chloromethyl group is first converted to an aldehyde, the subsequent Staudinger reaction of the azide would generate an aza-ylide that could cyclize via an intramolecular aza-Wittig reaction to form a seven-membered benzodiazepine (B76468) ring system. rsc.orgsci-hub.se The synthesis of various benzodiazepine derivatives often relies on such cyclization strategies.

Another potential cascade involves an initial reaction at the chloromethyl group to introduce a functionality that can subsequently react with the azide. For example, substitution of the chloride with a propargyl group would set the stage for an intramolecular azide-alkyne cycloaddition , leading to the formation of a triazole-fused heterocyclic system.

Furthermore, tandem reactions can be designed where both functional groups react with external reagents in a one-pot fashion. For instance, a tandem click reaction-substitution could be envisioned. The azide first undergoes a copper-catalyzed cycloaddition with an alkyne bearing a nucleophilic group. This newly introduced nucleophile could then, in the same pot or sequentially, displace the benzylic chloride via an intramolecular SN2 reaction to form a macrocycle or another heterocyclic ring.

| Tandem/Cascade Reaction | Key Intermediates/Steps | Potential Heterocyclic Product |

|---|---|---|

| Staudinger/Intramolecular Aza-Wittig | Aza-ylide formation, intramolecular cyclization | Benzodiazepines and related heterocycles rsc.org |

| Intramolecular Azide-Alkyne Cycloaddition | Introduction of an alkyne at the benzylic position, subsequent cyclization | Triazole-fused heterocycles |

| Tandem Click Reaction-Intramolecular Substitution | Copper-catalyzed azide-alkyne cycloaddition followed by intramolecular SN2 | Macrocycles or fused heterocycles |

Applications As a Building Block in Complex Chemical Architectures

Construction of Heterocyclic Systems

The azide (B81097) functionality of 1-azido-3-(chloromethyl)benzene is a key precursor for the synthesis of various nitrogen-containing heterocyclic systems. The most notable of these is the formation of triazoles through "click chemistry," but the compound's derivatives can also be used to form other important nitrogenous rings.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org this compound is an ideal substrate for this reaction, where the azide group readily participates in the cycloaddition with a terminal alkyne in the presence of a copper(I) catalyst. organic-chemistry.orginterchim.fr This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. beilstein-journals.org

The resulting triazole ring is a stable, aromatic system that can act as a rigid linker or be further functionalized. nih.gov The chloromethyl group on the benzene (B151609) ring can be retained for subsequent transformations or can be converted to other functional groups prior to the click reaction. A one-pot, three-component reaction involving an organic halide (like benzyl (B1604629) bromide), sodium azide, and a terminal alkyne can be employed to synthesize triazoles, a process in which this compound can be generated in situ. beilstein-journals.orgnih.gov The reaction conditions can be optimized by screening different copper sources, solvents, and temperatures to achieve high yields. beilstein-journals.orgbeilstein-journals.org For instance, the use of a CuI catalyst in a biomass-derived solvent like Cyrene™ has been shown to be effective. beilstein-journals.orgbeilstein-journals.org

Table 1: Examples of Triazole Formation via Click Chemistry This table is interactive. Users can sort and filter the data.

| Alkyne Reactant | Catalyst/Solvent | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | CuI/Cyrene™ | 30°C, 12 h | 1-(3-(chloromethyl)benzyl)-4-phenyl-1H-1,2,3-triazole | 88 | beilstein-journals.orgbeilstein-journals.org |

| 1-Octyne | [Cu(IMes)Cl]/TPGS-750-M/H₂O | Not specified | 1-(3-(chloromethyl)benzyl)-4-hexyl-1H-1,2,3-triazole | >98 | nih.gov |

| Propargyl alcohol | CuSO₄·5H₂O/Sodium Ascorbate/t-BuOH/H₂O | Room Temperature | (1-(3-(chloromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methanol | High | nih.gov |

| N/A | N/A | N/A | N/A | N/A | N/A |

The reduction of the azide group in this compound to an amine yields 3-(chloromethyl)benzylamine. This amine derivative serves as a valuable precursor for the synthesis of a variety of other nitrogen-containing heterocycles. While direct examples utilizing this specific amine are not extensively documented, the general reactivity patterns of benzylamines and related compounds provide a strong indication of its synthetic potential.

Tetrazoles: The synthesis of tetrazoles often involves the [3+2] cycloaddition of an azide with a nitrile. researchgate.net Alternatively, multicomponent reactions, such as the Ugi-azide reaction, can produce 1,5-disubstituted tetrazoles. nih.govmdpi.com The amine derivative of our title compound could be used in reactions that build the tetrazole ring from an amine precursor. For instance, the formation of 1,5-disubstituted tetrazoles can be achieved from amides, which can be prepared from the corresponding amine. rug.nl

Pyridines: The synthesis of pyridines can be achieved through various condensation and cycloaddition reactions. nih.govbaranlab.org For instance, a one-pot C-H alkenylation/electrocyclization/aromatization sequence has been developed for the synthesis of highly substituted pyridine (B92270) derivatives from alkynes and α,β-unsaturated N-benzyl aldimines. nih.gov The amine derivative of this compound could be converted to such an imine and participate in this type of reaction.

Pyrimidines: Pyrimidines are another important class of heterocycles that can be synthesized from amine precursors. organic-chemistry.orgmdpi.com One-pot synthesis methods, such as the Biginelli reaction, allow for the efficient construction of the pyrimidine (B1678525) core. mdpi.com The amine derivative could be incorporated into such synthetic schemes, for example, by first forming a urea (B33335) or thiourea (B124793) derivative.

Polymer and Material Science Applications

The dual functionality of this compound makes it a valuable tool in polymer and material science for creating functional materials with tailored properties.

Azide-containing compounds can act as efficient cross-linking agents for polymers. researchgate.net Upon thermal or photochemical activation, the azide group decomposes to a highly reactive nitrene intermediate, which can then insert into C-H bonds of polymer chains, forming covalent cross-links. researchgate.netmdpi.com This process increases the molecular weight and alters the physical properties of the polymer, such as its mechanical strength and thermal stability. While specific studies using this compound as a cross-linker are not prevalent, the analogous compound 1,3-benzenedisulfonyl azide has been shown to effectively cross-link polyolefins. researchgate.net The presence of the chloromethyl group on this compound offers the potential for a dual-curing system, where the azide is used for thermal or photochemical cross-linking and the chloromethyl group is available for other chemical modifications.

The azide group of this compound can be used to introduce the 3-(chloromethyl)benzyl moiety onto polymer backbones. This functionalization can be achieved through various grafting techniques. For example, azidoformate derivatives have been used to functionalize polystyrene and polyisoprene via reactive processing. rsc.org The azide group allows for the attachment of the functional molecule to the polymer, while the chloromethyl group can serve as a site for further modifications, leading to materials with specific properties. Polystyrene, a widely used polymer, can be functionalized through various strategies to introduce reactive groups on its surface, which can then be used for further chemical transformations. nih.govmdpi.com

The azide-alkyne cycloaddition reaction is a powerful tool for the surface modification of materials. nih.gov Surfaces functionalized with either alkynes or azides can be readily modified by treatment with a molecule containing the complementary functional group. For instance, silica (B1680970) nanoparticles can be surface-modified with organosilanes to introduce desired functional groups. nih.govresearchgate.netmdpi.com this compound can be used to modify alkyne-functionalized surfaces. The azide group will "click" onto the surface, covalently attaching the 3-(chloromethyl)benzyl group. The chloromethyl group can then be used for further surface engineering, such as the attachment of biomolecules or other functional polymers. This approach allows for the creation of well-defined and robust surface coatings with tailored properties. nih.gov

Bioconjugation and Probe Development

In the fields of chemical biology and diagnostics, the precise assembly of molecules is paramount. This compound provides a molecular bridge to connect different chemical entities, such as a biological targeting group and a reporter molecule, facilitating the development of probes and bioconjugates.

The structure of this compound makes it an exemplary heterobifunctional linker for creating sophisticated chemical biology tools. nih.gov These tools are small molecules designed to study and manipulate biological processes within their native environment. nih.govmdpi.com The power of this compound lies in its ability to covalently link two different molecular partners through orthogonal reaction schemes.

The chloromethyl group can react with nucleophiles such as thiols (e.g., from cysteine residues in proteins) or amines, forming a stable thioether or amine bond. This provides a straightforward method for attaching the benzene scaffold to a protein or another molecule of interest.

The azide group offers a second, independent mode of conjugation. Its two primary applications in this context are:

Click Chemistry: The azide group can undergo highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. clockss.org These "click" reactions are bioorthogonal, meaning they proceed with high yield in complex biological media without interfering with native biochemical processes. This allows for the attachment of a second molecule, such as a fluorescent dye, a biotin (B1667282) tag for purification, or a drug molecule, to the benzene ring after it has been linked to its initial target.

Photo-Affinity Labeling (PAL): Upon exposure to UV light, the aryl azide group is converted into a highly reactive nitrene intermediate. mdpi.com This nitrene can insert into nearby C-H or N-H bonds, forming a covalent crosslink with a binding partner, such as a target protein. mdpi.comresearchgate.net This technique is invaluable for identifying the specific cellular targets of bioactive small molecules. mdpi.com

This dual reactivity enables the assembly of complex probes where, for example, the chloromethyl group anchors the probe to one biomolecule, and the azide group is used to either "click" on a reporter tag or to photo-crosslink to an unknown interacting partner.

Table 1: Research Findings on Azide-Based Linkers in Chemical Biology

| Application Area | Linker Strategy | Key Feature | Research Context |

| Target Identification | Photo-Affinity Labeling (PAL) | Aryl azide group forms a reactive nitrene upon UV irradiation to covalently crosslink to target proteins. mdpi.com | Used to translate a compound-induced phenotype into a defined cellular target. mdpi.com |

| Bioconjugation | Click Chemistry (CuAAC, SPAAC) | Azide group reacts specifically with alkyne-functionalized molecules in complex biological systems. clockss.org | Enables facile molecular conjugation for drug discovery, chemical biology, and materials science. clockss.org |

| Probe Design | Heterobifunctional Crosslinking | Incorporates two different reactive groups (e.g., azide and an electrophile) for sequential or orthogonal conjugation. | Allows for the design of probes with functionalities for target engagement, enrichment, and fluorescence. nih.gov |

The benzene ring of this compound serves as a rigid and stable core, or scaffold, upon which multivalent systems can be constructed. While this specific compound has two distinct functional groups, related diazido- or triazido-benzene derivatives are prime examples of how this central phenyl ring can be used to present multiple copies of a functional group. clockss.orgresearchgate.net

Multivalency, the simultaneous interaction of multiple ligands with multiple receptors, is a key principle in biology that leads to significantly enhanced binding affinity and specificity (avidity). By using a central scaffold like a substituted benzene ring, chemists can synthesize molecules that display multiple copies of a ligand or a reactive group.

Research has focused on the synthesis of diazido building blocks, such as 3-azido-5-(azidomethyl)benzene derivatives, specifically for the construction of bistriazole libraries. clockss.orgresearchgate.net In this approach, the benzene ring acts as a template. The two azide groups can be independently reacted via click chemistry to attach two identical or different molecules, creating a multivalent probe or inhibitor. This strategy is employed to develop high-affinity ligands and to explore the geometric requirements for optimal binding to biological targets.

Precursor for Advanced Organic Electronic Materials

The unique reactivity of the azide group makes this compound and related aryl azides valuable precursors in the field of organic electronics. Their primary role is to function as photo-activated crosslinking agents to enhance the performance and stability of polymeric materials used in electronic devices. nih.gov

Organic electronic materials often rely on thin films of polymers whose bulk properties, such as mechanical strength, thermal stability, and resistance to solvents, are critical for device longevity and performance. nih.gov Aryl azides can be incorporated into these polymers, either as a co-monomer during polymerization or by grafting them onto an existing polymer backbone using a reactive handle like the chloromethyl group.

Upon exposure to UV light, the azide generates a nitrene, which then crosslinks the polymer chains by inserting into C-H bonds on adjacent chains. nih.govnih.gov This process creates a robust three-dimensional network, effectively "locking" the polymer morphology in place. This has several important applications:

Photoresists: The change in solubility upon crosslinking is the fundamental principle behind photoresists used in photolithography for manufacturing semiconductors and printed circuit boards. nih.gov Polymers containing aryl azide groups are insoluble in developer solvents after being exposed to UV light, allowing for the creation of precise patterns.

Organic Photovoltaics (OPVs): In bulk heterojunction (BHJ) solar cells, a blend of donor and acceptor polymers is used. The morphology of this blend is crucial for efficient charge separation and transport. However, this morphology can be unstable, especially at elevated temperatures. Crosslinking the polymer matrix with aryl azides after the optimal morphology has been achieved can prevent phase separation and fullerene aggregation, significantly improving the device's operational stability and lifetime. nih.gov

Conducting Polymers and Membranes: Aryl azide crosslinking has been used to improve the mechanical and chemical stability of proton-conducting polymers for fuel cell membranes and anion exchange membranes. nih.gov While crosslinking can sometimes slightly decrease conductivity, the gains in material stability and durability are often a worthwhile trade-off for practical applications. nih.gov

The chloromethyl group on this compound provides a convenient anchor point for covalently attaching this photo-crosslinking capability to a wide range of polymers being developed for electronic applications.

Theoretical and Computational Investigations of 1 Azido 3 Chloromethyl Benzene and Its Reactions

Electronic Structure and Reactivity Prediction

Computational quantum chemistry offers powerful tools to predict the electronic behavior of 1-azido-3-(chloromethyl)benzene. Analysis of its molecular orbitals and electrostatic potential reveals the fundamental drivers of its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the reactivity of molecules, particularly in pericyclic reactions like cycloadditions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in these interactions. For this compound, the FMOs are largely defined by the azido (B1232118) and benzyl (B1604629) functionalities.

The electronic nature of the substituents on the benzene (B151609) ring can modulate the HOMO and LUMO energy levels. In this compound, the azido group acts as a weak electron-donating group through resonance, while the chloromethyl group is weakly electron-withdrawing. The meta-substitution pattern means that the electronic effects on the aromatic system are less pronounced than in ortho or para isomers.

Computational studies on similar benzyl azides indicate that the HOMO is typically a π-orbital with significant contributions from the azide (B81097) group and the benzene ring. The LUMO is often a π*-orbital of the aromatic system. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Orbital | Typical Energy Range (eV) for Benzyl Azides | Description |

| HOMO | -8.5 to -9.5 | Highest Occupied Molecular Orbital, primarily involved in reactions with electrophiles. |

| LUMO | -0.5 to -1.5 | Lowest Unoccupied Molecular Orbital, primarily involved in reactions with nucleophiles. |

| HOMO-LUMO Gap | 7.5 to 8.5 | An indicator of chemical reactivity and kinetic stability. |

This table presents typical values for benzyl azides based on computational studies of related compounds. Actual values for this compound would require specific calculations.

The reactivity of the azide group in 1,3-dipolar cycloadditions is governed by the energies of its frontier orbitals relative to the dipolarophile. Depending on the electronic nature of the reacting partner, the reaction can be HOMO(azide)-LUMO(dipolarophile) controlled (Type I), LUMO(azide)-HOMO(dipolarophile) controlled (Type II), or have contributions from both (Type III). acs.org

Electrostatic Potential Mapping

Electrostatic potential (ESP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the ESP map would be expected to show a region of high negative potential around the terminal nitrogen atom of the azide group, making it a primary site for electrophilic interaction. The hydrogen atoms of the chloromethyl group and, to a lesser extent, the aromatic ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The chlorine atom, being highly electronegative, will also have a region of negative potential, but the adjacent carbon of the chloromethyl group will be electron-deficient and thus a site for nucleophilic substitution.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a powerful lens through which to study the detailed mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface, researchers can identify transition states, intermediates, and the energetic barriers that govern reaction pathways.

Transition State Identification for Azide Cycloadditions

The 1,3-dipolar cycloaddition of azides with alkynes or alkenes to form triazoles is a cornerstone of click chemistry. Computational studies have been extensively used to elucidate the mechanism of these reactions. For benzyl azides, the reaction with a dipolarophile proceeds through a concerted, but often asynchronous, transition state. niscair.res.inufms.br

The geometry of the transition state provides crucial information about the synchronicity of bond formation. In an asynchronous transition state, the two new sigma bonds are formed at different rates. The degree of asynchronicity can be influenced by electronic and steric factors of both the azide and the dipolarophile. ufms.br

Computational analysis of the cycloaddition of benzyl azide with various dipolarophiles reveals that the activation energy is a key determinant of the reaction rate. niscair.res.innih.gov The presence of the chloromethyl group at the meta position in this compound is expected to have a modest electronic influence on the activation barrier of cycloaddition reactions.

| Parameter | Typical Calculated Value for Benzyl Azide Cycloadditions (kcal/mol) | Significance |

| Activation Energy (ΔG‡) | 15 - 30 | The free energy barrier that must be overcome for the reaction to proceed. |

| Reaction Energy (ΔG) | -20 to -40 | The overall free energy change of the reaction, indicating its thermodynamic favorability. |

This table presents a range of typical values for benzyl azide cycloadditions, which will vary depending on the dipolarophile and the computational method used. niscair.res.inufms.br

Nucleophilic Substitution Pathway Analysis

The chloromethyl group in this compound is a reactive site for nucleophilic substitution reactions. Computational studies can help to distinguish between the two primary mechanisms for this transformation: the unimolecular (SN1) and bimolecular (SN2) pathways.

Benzyl chlorides can undergo substitution via either mechanism, and the preferred pathway is influenced by the reaction conditions and the stability of the intermediates. The SN1 mechanism proceeds through a benzyl carbocation intermediate. The stability of this carbocation is a critical factor. The meta-azido group is not in a position to directly stabilize the positive charge through resonance, unlike ortho or para substituents. Therefore, the SN1 pathway might be less favored compared to benzyl chlorides with electron-donating groups in the ortho or para positions.

The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, proceeding through a pentacoordinate transition state. This pathway is sensitive to steric hindrance around the reaction center. quora.com Computational modeling can determine the activation barriers for both the SN1 and SN2 pathways, thereby predicting the more likely mechanism under specific conditions. For primary benzyl halides like this compound, the SN2 pathway is often competitive. quora.comdoubtnut.com

Conformational Analysis and Steric Effects

The flexibility of the chloromethyl and azido groups in this compound gives rise to different possible conformations. Computational conformational analysis can identify the most stable conformers and the energy barriers to rotation around the single bonds.

A detailed computational study on the closely related 3-(azidomethyl)benzoic acid revealed the existence of conformational polymorphs driven by the flexibility of the azidomethyl group. nih.gov The key degrees of freedom are the torsion angles involving the C(aryl)-C(methylene) bond and the C(methylene)-N(azide) bond.

For this compound, the two most important torsion angles would be:

τ1: C(2) - C(3) - C(methylene) - Cl

τ2: C(3) - C(methylene) - N(1) - N(2)

Density Functional Theory (DFT) Studies on Derivative Stability

Comprehensive searches of scientific literature and chemical databases did not yield specific Density Functional Theory (DFT) studies focused on the stability of derivatives of this compound. While DFT is a powerful tool for evaluating molecular structures and energetics, specific computational research on the stability of derivatives of this particular compound, including detailed research findings and data tables, is not publicly available at this time.

General principles of DFT can be applied to understand the stability of such derivatives. These studies would typically involve calculating key quantum chemical descriptors. For a hypothetical series of derivatives of this compound, where a substituent 'R' is varied at different positions on the benzene ring, DFT calculations would provide insights into their relative stabilities.

Hypothetical DFT Study Parameters:

| Parameter | Description |

| Geometric Optimization | Determination of the lowest energy structure for each derivative. |

| Vibrational Frequencies | Calculation to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (no imaginary frequencies). |

| Thermodynamic Properties | Calculation of enthalpy (H), Gibbs free energy (G), and entropy (S) to assess relative thermodynamic stabilities under different conditions. |

| Frontier Molecular Orbitals | Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap (HOMO-LUMO gap) to predict chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability. |

| Natural Bond Orbital (NBO) Analysis | Investigation of charge distribution and delocalization, which can reveal stabilizing or destabilizing electronic interactions within the molecule. |

Expected Trends in Derivative Stability:

The stability of derivatives of this compound would be influenced by the electronic nature of the substituents.

Electron-donating groups (EDGs) , such as -OCH₃ or -NH₂, would be expected to increase the electron density on the benzene ring. This could potentially destabilize the molecule by interacting unfavorably with the electron-rich azido group, but could also stabilize a benzylic carbocation if the chloromethyl group were to depart.

Electron-withdrawing groups (EWGs) , such as -NO₂ or -CN, would decrease the electron density of the ring. This might stabilize the azido group through resonance but could destabilize any potential carbocation formation at the benzylic position.

Without specific published research, any data table or detailed findings would be purely speculative. Further experimental and computational studies are required to provide a quantitative understanding of the stability of this compound derivatives.

Future Research Avenues and Emerging Concepts

Development of Novel Catalytic Systems for Transformations

Future research will likely focus on developing sophisticated catalytic systems to control the reactivity of 1-azido-3-(chloromethyl)benzene's dual functional groups. The independent and selective transformation of the azide (B81097) and chloromethyl moieties is a key challenge that novel catalysts can address.

Orthogonal Catalysis: A primary goal is the development of orthogonal catalytic systems where one catalyst activates the azide group while leaving the chloromethyl group untouched, and a second catalyst does the reverse. For instance, copper or ruthenium catalysts are well-established for azide-alkyne cycloaddition (CuAAC/RuAAC) reactions. Research could explore combining these with palladium-catalyzed cross-coupling reactions at the chloromethyl position, enabling one-pot, multi-component syntheses.

Regioselective Catalysis: For reactions involving the azide, such as cycloadditions with unsymmetrical alkynes, new ligand-catalyst complexes are needed to achieve high regioselectivity for either the 1,4- or 1,5-disubstituted triazole product.

Enantioselective Transformations: The development of chiral catalysts for reactions involving the chloromethyl group could open pathways to enantiomerically pure products, which are crucial in medicinal chemistry and materials science. For example, enantioselective substitution of the chloride by a chiral catalyst-nucleophile complex would be a valuable transformation.

Research into manganese (II) complexes, which have shown catalytic activities in systems with azide bridges, could inspire the design of new catalysts for transformations of organic azides like this compound. nih.gov

| Functional Group | Reaction Type | Potential Catalyst Class | Research Goal |

|---|---|---|---|

| Azide (-N₃) | Azide-Alkyne Cycloaddition | Copper(I), Ruthenium(II) | High efficiency and regioselectivity in forming triazoles. |

| Azide (-N₃) | Catalytic Reduction to Amine | Palladium, Platinum | Selective reduction without affecting the chloromethyl group. |

| Chloromethyl (-CH₂Cl) | Nucleophilic Substitution | Phase Transfer Catalysts | Enhanced reaction rates with various nucleophiles. |

| Chloromethyl (-CH₂Cl) | Cross-Coupling Reactions | Palladium, Nickel | Formation of new C-C bonds (e.g., Suzuki, Sonogashira coupling). |

Integration into Automated Synthesis Platforms

The handling of potentially energetic compounds like organic azides presents safety and reproducibility challenges. Automated synthesis platforms offer a robust solution by enabling precise control over reaction parameters in a contained environment. Integrating this compound into these systems is a key area for future development.

Automated platforms can perform multi-step syntheses involving hazardous reagents with minimal human intervention. For this compound, this would allow for its safe in-situ generation and immediate use in subsequent reactions, such as the formation of triazoles or amination, thereby avoiding the isolation and storage of the potentially unstable azide. This approach enhances safety, improves reproducibility, and allows for high-throughput screening of reaction conditions to quickly optimize the synthesis of complex derivatives.

Applications in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology are particularly well-suited for handling hazardous materials and highly reactive intermediates, making them ideal for the chemistry of this compound. beilstein-journals.org The use of continuous-flow systems can significantly improve the safety and efficiency of reactions involving azides by minimizing the volume of hazardous material present at any given time and providing superior control over temperature and mixing. beilstein-journals.orgbeilstein-journals.org

Future research will likely involve adapting the synthesis of this compound itself to a continuous-flow process. Furthermore, its subsequent transformations, such as cycloadditions, reductions, or nucleophilic substitutions, can be performed in-line using multi-step flow reactor setups. This approach not only mitigates safety concerns associated with the thermal stability of azides but also often leads to higher yields, cleaner reactions, and easier scale-up compared to traditional batch processing. researchgate.net The combination of flow chemistry with photochemistry in photoflow reactors is another promising avenue, allowing for the safe and controlled generation and reaction of nitrene intermediates. beilstein-journals.org

Design of Next-Generation Bifunctional Scaffolds

The most significant future application of this compound is arguably its use as a bifunctional scaffold for constructing complex molecular architectures. The two functional groups have distinct and largely orthogonal reactivity, allowing for the sequential or simultaneous attachment of different molecular fragments.

The azide group serves as a reliable handle for "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce one moiety. The chloromethyl group, as a reactive benzylic halide, is susceptible to nucleophilic substitution by a wide range of nucleophiles (e.g., amines, thiols, carboxylates), allowing for the introduction of a second, different moiety.

This dual reactivity enables the design of:

Chemical Probes and Activity-Based Probes: One group can be a reporter tag (e.g., a fluorophore or biotin), while the other is a reactive group designed to bind to a specific biological target.

Drug-Linker Conjugates: In antibody-drug conjugates (ADCs) or PROTACs, this scaffold can serve as a central linker connecting a targeting molecule to a payload or ligase-binding element.

Functionalized Polymers and Materials: The molecule can be used to cross-link polymers or attach functional units to surfaces, with each functional group providing a distinct point of attachment.

| Functional Group | Reaction Class | Example Reagent | Resulting Linkage |

|---|---|---|---|

| Azide (-N₃) | Azide-Alkyne Cycloaddition (Click Chemistry) | Terminal Alkyne (e.g., Propargyl alcohol) | 1,2,3-Triazole |

| Chloromethyl (-CH₂Cl) | Nucleophilic Substitution | Amine (e.g., Piperidine) | Benzylamine |

| Chloromethyl (-CH₂Cl) | Nucleophilic Substitution | Thiol (e.g., Cysteine) | Thioether |

| Chloromethyl (-CH₂Cl) | Williamson Ether Synthesis | Alkoxide (e.g., Sodium ethoxide) | Benzyl (B1604629) ether |

Q & A

Basic: What are the standard synthetic routes for preparing 1-Azido-3-(chloromethyl)benzene in laboratory settings?

Methodological Answer:

The synthesis typically involves nucleophilic substitution of a chloromethyl precursor with sodium azide (NaN₃). For example, 3-(chloromethyl)benzyl chloride can react with NaN₃ in a polar aprotic solvent (e.g., dimethylformamide or tert-butyl methyl ether) at 50–60°C for 6–12 hours . Key considerations:

- Purity of Precursor: Ensure the chloromethyl derivative is free of hydrolyzed byproducts (e.g., benzyl alcohol).

- Safety: Conduct reactions in a fume hood due to NaN₃ toxicity and potential release of HN₃ gas.

- Workup: Extract the product using non-polar solvents (e.g., dichloromethane) and purify via column chromatography (silica gel, hexane/ethyl acetate).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.